2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide typically involves the formation of the oxazole ring followed by the attachment of the benzamide group. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions . This method can be adapted to introduce the specific substituents required for this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to improve yield and efficiency. Additionally, the use of ionic liquids as solvents can enhance the reaction conditions and allow for the recycling of solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxazolone and dihydrooxazole derivatives, as well as substituted benzamides with different functional groups.
Scientific Research Applications
2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The benzamide moiety can also enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with similar structural features but lacking the benzamide moiety.
Oxazolone: A derivative formed by the oxidation of the oxazole ring.
Dihydrooxazole: A reduced form of the oxazole ring.
Uniqueness
2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is unique due to the presence of both the oxazole ring and the benzamide moiety. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-16(22)11-5-1-2-6-12(11)19-15(21)9-10-20-13-7-3-4-8-14(13)24-17(20)23/h1-8H,9-10H2,(H2,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHXEHBLJXFQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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